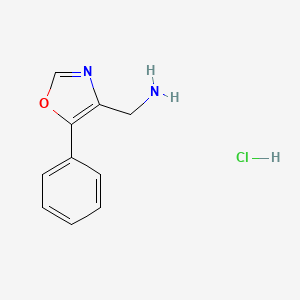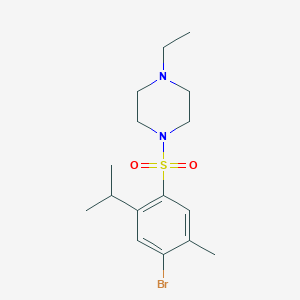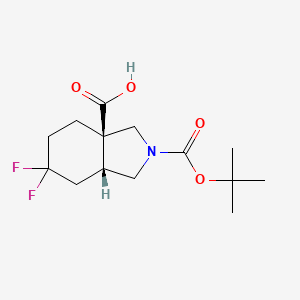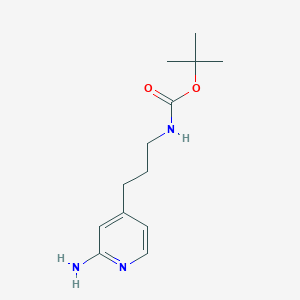
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride, also known as POA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. POA is a synthetic molecule that belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-bacterial, anti-viral, and anti-fungal properties by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its biological effects. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in vivo.
Synthesemethoden
The synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylglycine to form an intermediate compound. The intermediate compound is then treated with thionyl chloride to yield (5-phenyl-1,3-oxazol-4-yl)methanamine. The final step involves the reaction of (5-phenyl-1,3-oxazol-4-yl)methanamine with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. This compound has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-diabetic properties and has shown potential in the treatment of metabolic disorders.
Eigenschaften
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNLXSJEQXAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)




![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
